2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiadiazole ring via a butanamide chain
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The presence of the dimethoxyphenyl and thiadiazol groups could potentially influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Thiadiazole Ring: This involves the reaction of a hydrazine derivative with a dithioic acid or its ester.
Coupling Reaction: The benzo[d]thiazole and thiadiazole intermediates are then coupled using a suitable linker, such as a butanamide chain, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzo[d]thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drugs.
Materials Science: The compound can be used in the development of novel organic materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives: These compounds also inhibit PTP1B and have shown potential antidiabetic activity.
Benzo[d]imidazo[2,1-b]thiazole carboxamide analogues: These compounds are investigated for their biological activities and have structural similarities to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide.
Uniqueness
This compound is unique due to its specific combination of benzo[d]thiazole and thiadiazole moieties, which confer distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYMSOZFSYIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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